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Compound of Interest

Compound Name: cinchonain IIa

Cat. No.: B12379990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cinchonain IIa, a naturally occurring flavonolignan. Due to the limited availability of specific

experimental data for cinchonain IIa in publicly accessible literature, this document presents

its known fundamental properties and supplements them with detailed spectroscopic data from

its close structural isomer, cinchonain Ib, for comparative analysis. This approach is common in

the field of natural product chemistry to infer spectral characteristics of related compounds.

Molecular Structure and Properties of Cinchonain
IIa
Cinchonain IIa is a complex flavonoid with the molecular formula C₃₉H₃₂O₁₅. Its structure is

characterized by a flavan-3-ol moiety linked to a phenylpropanoid unit.

Table 1: Physicochemical Properties of Cinchonain IIa

Property Value Source

Molecular Formula C₃₉H₃₂O₁₅ PubChem

Molecular Weight 740.7 g/mol PubChem

Exact Mass 740.17412031 Da PubChem[1]
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Spectroscopic Data
While specific, experimentally derived NMR and detailed MS fragmentation data for

cinchonain IIa are not readily available in the surveyed literature, the following sections

provide data for the closely related isomer, cinchonain Ib, which shares the same core structure

and is frequently co-isolated.

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of natural products. For cinchonain Ib, a deprotonated molecular ion [M-H]⁻ is

observed, confirming its molecular weight.

Table 2: Mass Spectrometry Data for Cinchonain Ib

Ion Observed m/z

[M-H]⁻ 451.1029

Data sourced from studies on cinchonain isomers.

The fragmentation of cinchonain Ib provides valuable structural information. A common

fragmentation pathway involves the initial loss of a catechol unit, followed by dehydration and a

Retro-Diels-Alder (RDA) reaction[2].

NMR spectroscopy is essential for the detailed structural elucidation of organic molecules. The

¹H and ¹³C NMR data for cinchonain Ib are presented below.

Table 3: ¹H NMR Spectroscopic Data for Cinchonain Ib (CD₃OD)

Proton Chemical Shift (δ, ppm)

Aromatic Protons 6.60 (4H, s)

Hydroxyl Protons 8.24 (2H, s)

Methoxy Protons 3.77 (4H, s)

Note: This represents a simplified overview of the aromatic region. The full spectrum is more

complex.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12379990?utm_src=pdf-body
https://www.researchgate.net/figure/Proposed-fragmentation-mechanism-of-cinchonain-Ib-33-from-the-A-uleanus-and-T-catigua_fig6_349288075
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: ¹³C NMR Spectroscopic Data for Cinchonain Ib

Carbon Chemical Shift (δ, ppm)

C9" (lactone carbonyl) 168.7

C8" (α-methylene) 37.1

C7" (β-methine) 34.9

Data for cinchonain Ib provides insight into the expected chemical shifts for the core structure

shared with cinchonain IIa[3].

Experimental Protocols
The following is a generalized protocol for the extraction, isolation, and spectroscopic analysis

of cinchonain compounds from plant material, based on common methodologies for

flavonoids[4][5][6][7].

Plant Material Preparation: Dried and powdered plant material (e.g., bark of Cinchona

species) is subjected to extraction.

Solvent Extraction: Maceration or Soxhlet extraction is performed using a sequence of

solvents with increasing polarity, typically starting with n-hexane, followed by ethyl acetate,

and then methanol.

Fractionation: The crude extracts are concentrated under reduced pressure and fractionated

using column chromatography over silica gel or Sephadex LH-20.

Purification: Fractions containing compounds of interest are further purified using preparative

High-Performance Liquid Chromatography (HPLC) to yield pure cinchonain isomers.

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples

are typically dissolved in methanol or acetonitrile.

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in deuterated
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solvents such as methanol-d₄ or DMSO-d₆. Chemical shifts are reported in parts per million

(ppm) relative to a tetramethylsilane (TMS) internal standard.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like cinchonain IIa.
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General Workflow for Natural Product Isolation and Characterization
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Workflow for Natural Product Discovery
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Biological Activity
Cinchonain and related compounds have been reported to exhibit a wide range of biological

activities, including antioxidant, anti-inflammatory, and anticancer effects[1][8][9][10][11]. The

specific signaling pathways and molecular mechanisms of cinchonain IIa are an active area of

research. The diverse bioactivities of the cinchonain class of compounds make them promising

candidates for further investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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